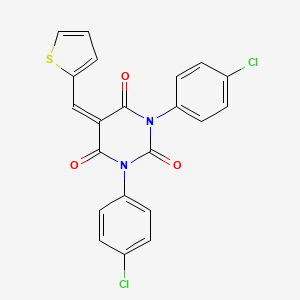
1,3-Bis(4-chlorophenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(4-chlorophenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione is a useful research compound. Its molecular formula is C21H12Cl2N2O3S and its molecular weight is 443.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Photophysical and Computational Studies
1,3-Bis(4-chlorophenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione is part of a series of pi-conjugated systems studied for their intense blue/violet luminescence, significant Stokes shifts, and high quantum yields. These properties, derived from strong, low-energy HOMO-LUMO transitions, make them relevant for photophysical and computational studies. The molecular orbital computations on these diazaborolyl systems reveal that the LUMO is primarily located on the thiophene/benzene bridge, indicating its potential use in photophysical applications (Weber et al., 2009).
Conversion into Oxime Derivatives
Research includes the synthesis of oxime derivatives from compounds containing barbituric acid moieties, including this chemical. The structural confirmation of these compounds through UV, IR, NMR, and mass spectral data, highlights their potential in chemical synthesis and the exploration of new chemical entities (Rahman et al., 2013).
Ligand Preparation for Coordination Chemistry
This compound is part of studies involving the synthesis of phenol-based acyclic ligands with coordination sites. Such research is fundamental in coordination chemistry, aiding in the development of new ligands for potential applications in catalysis and material science (Ghaffarinia & Golchoubian, 2005).
Anticancer Drug Development
The compound's derivatives have been studied for their potential in anticancer drug development. Research involving molecular modeling and structural analysis by NMR suggests their potential use as DNA intercalators, qualifying them as leads for new anticancer drugs (Santana et al., 2020).
Crystal Structure Analysis
Studies have also involved the crystal structure determination of derivatives, which is essential in understanding the molecular geometry and potential chemical reactivity of such compounds. This kind of research is crucial in the fields of material science and pharmaceutical chemistry (Sharma et al., 2017).
Preparation of Bis(diazo) Compounds
Research includes the preparation of bis(diazo) compounds incorporating this chemical, relevant in the generation and characterization of bis(carbenes). These studies have implications in organic chemistry, particularly in the synthesis and stabilization of reactive intermediates (Itoh et al., 2004).
特性
IUPAC Name |
1,3-bis(4-chlorophenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12Cl2N2O3S/c22-13-3-7-15(8-4-13)24-19(26)18(12-17-2-1-11-29-17)20(27)25(21(24)28)16-9-5-14(23)6-10-16/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVPUGLYBAAASS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=C2C(=O)N(C(=O)N(C2=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B3005260.png)

![4-[3-(2-Bromophenyl)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B3005263.png)
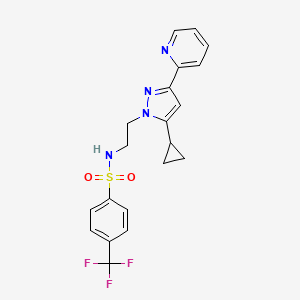

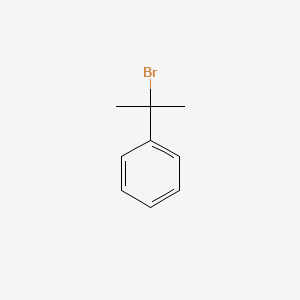


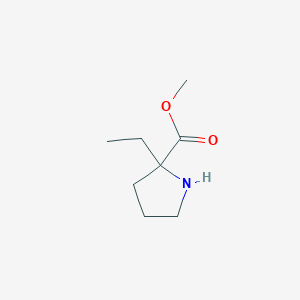
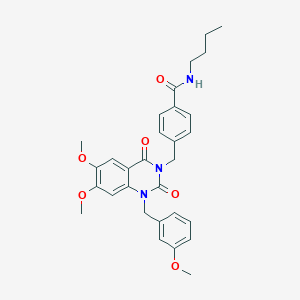

![2-Chloro-N-[1-(3,5-dichlorophenyl)propyl]-N-methylacetamide](/img/structure/B3005278.png)
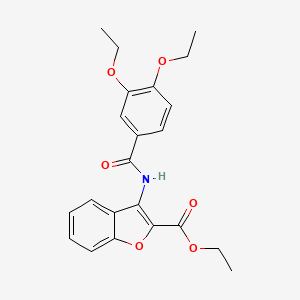
![N-[[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]methyl]prop-2-enamide](/img/structure/B3005280.png)
